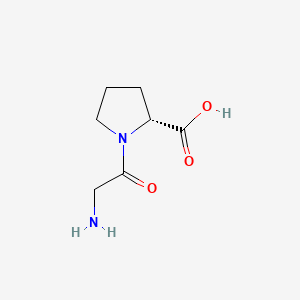

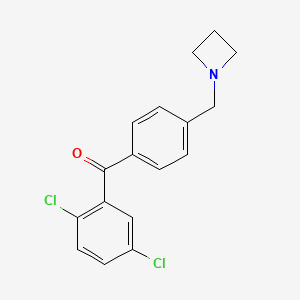

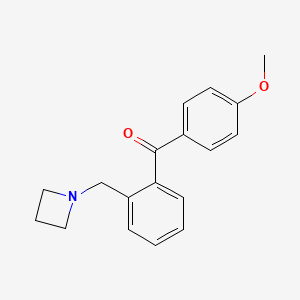

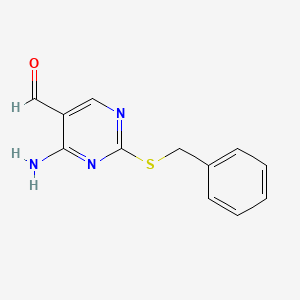

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde is closely related to the derivatives of pyrimidinone compounds that have been studied in the provided papers. These derivatives exhibit interesting chemical properties and molecular structures due to the presence of various substituents on the pyrimidine ring. The papers discuss the synthesis, molecular structure, and chemical properties of similar compounds, which can provide insights into the behavior of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde.

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as those mentioned in the papers, typically involves the reaction of 6-amino-4-pyrimidinones with different aldehydes and other reagents. For instance, the synthesis of novel 5-aryl-6-cyano-3H,8H-pyrido[2,3-d]pyrimidine-4,7-diones was achieved by reacting 6-amino-4-pyrimidinones with benzaldehyde and ethyl cyanoacetate in good yields . This suggests that the synthesis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde could potentially be carried out through a similar one-step reaction involving its corresponding starting materials.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of hydrogen bonding and aromatic pi-pi interactions. For example, 4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one crystallizes in two polymorphic forms, with different hydrogen bonding patterns leading to the formation of chains and sheets within the crystal lattice . These structural features are crucial for understanding the molecular structure of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, as similar interactions may influence its crystalline form and stability.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the substituents on the pyrimidine ring. The presence of a benzyl group and a nitroso group, as seen in the compound 4-amino-1-benzyl-2-(methylsulfanyl)-5-nitrosopyrimidin-6(1H)-one, can lead to the formation of specific hydrogen bond patterns and potentially reactive sites for further chemical transformations . These insights can be applied to predict the chemical reactions that 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde might undergo, such as nucleophilic addition or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are largely determined by their molecular structure. The polymorphism observed in the compounds studied indicates that 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde may also exhibit polymorphism, which can affect its melting point, solubility, and other physical properties . Additionally, the NMR spectroscopic data used to determine the structure of the synthesized compounds provide valuable information about the electronic environment of the atoms within the molecule, which is essential for understanding the chemical behavior of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde .

科学的研究の応用

-

Anti-inflammatory Activities

- Field : Medical and Pharmaceutical Research

- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods : Numerous methods for the synthesis of pyrimidines are described . The specific method for the synthesis of “4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde” is not mentioned in the source.

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Antimicrobial Properties

-

Anti-inflammatory Activities

- Field : Medical and Pharmaceutical Research

- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods : Numerous methods for the synthesis of pyrimidines are described . The specific method for the synthesis of “4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde” is not mentioned in the source.

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Antimicrobial Properties

- Field : Medical and Pharmaceutical Research

- Application : The Biginelli synthesis that mediates the production of pyrimidine compounds has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds, such as antimicrobial .

- Methods : The Biginelli reaction has been intensively studied in the last two decades, especially due to the applications of synthesized dihydropyrimidinone compounds . The specific method for the synthesis of “4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde” is not mentioned in the source.

- Results : The Biginelli syntheses reported recently in the literature mediates the synthesis of antimicrobial compounds .

将来の方向性

While specific future directions for “4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde” are not available in the retrieved data, research in the field of pyrimidines is ongoing. Pyrimidines have shown potential in a variety of applications, particularly in the development of new anti-inflammatory agents .

特性

IUPAC Name |

4-amino-2-benzylsulfanylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c13-11-10(7-16)6-14-12(15-11)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJGEBUXWFARMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634038 |

Source

|

| Record name | 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde | |

CAS RN |

335318-29-1 |

Source

|

| Record name | 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)